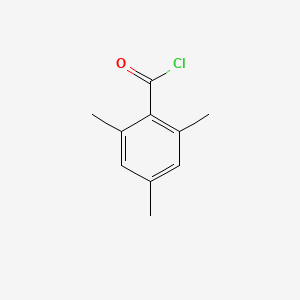

2,4,6-Trimethylbenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97606. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRQMDIFLKHCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239653 | |

| Record name | Mesitoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-18-1 | |

| Record name | 2,4,6-Trimethylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesitoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 938-18-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mesitoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mesitoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GTX8DB3BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4,6-Trimethylbenzoyl chloride chemical properties and structure

An In-depth Technical Guide to 2,4,6-Trimethylbenzoyl Chloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental protocols, and visual representations of its chemical nature and applications.

Chemical and Physical Properties

This compound, also known as mesitoyl chloride, is a sterically hindered acyl chloride that serves as a valuable reagent in organic synthesis.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO | [2][3][4] |

| Molecular Weight | 182.65 g/mol | [5] |

| Appearance | Clear light yellow to colorless liquid | [6][7] |

| Boiling Point | 143-146 °C at 60 mmHg | [5][7] |

| Density | 1.095 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.528-1.530 | [5] |

| Flash Point | > 110 °C (> 230 °F) | |

| Water Solubility | Reacts slowly with water | [5][6][7] |

| Storage Temperature | 2-8°C | [5][8] |

| CAS Number | 938-18-1 | [2][3][5] |

Chemical Structure

The structure of this compound features a benzene (B151609) ring substituted with three methyl groups at positions 2, 4, and 6, and a benzoyl chloride group at position 1. This substitution pattern, particularly the ortho methyl groups, creates significant steric hindrance around the acyl chloride functionality, which is key to its synthetic utility.[1]

Below is a DOT language representation of the 2D chemical structure of this compound.

Caption: 2D structure of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Key Features |

| Infrared (IR) Spectrum | The NIST WebBook provides the gas-phase IR spectrum, which is useful for identifying functional groups.[2] |

| Mass Spectrum (MS) | The electron ionization mass spectrum is also available from the NIST WebBook.[4] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR data are available in chemical databases such as ChemicalBook and SpectraBase.[9][10][11] |

Experimental Protocols

Synthesis of this compound

The most common laboratory-scale synthesis involves the reaction of 2,4,6-trimethylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[12][13]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), suspend 2,4,6-trimethylbenzoic acid (1.0 equivalent) in an excess of thionyl chloride (e.g., 3 equivalents).[12][14] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[13][14]

-

Reaction: The mixture is gently heated to reflux (around 50°C) and maintained for 2-3 hours, or until the evolution of gas ceases.[12][14][15]

-

Work-up and Isolation: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.[12][14] The residue, crude this compound, is often obtained as an amber-colored liquid and can frequently be used in subsequent steps without further purification.[12] If higher purity is required, distillation of the product can be performed.[13]

Below is a DOT language representation of the synthesis workflow.

Caption: Synthesis workflow for this compound.

Use as a Protecting Group for Alcohols

A primary application of this compound is in the protection of hydroxyl groups as mesitoate esters, which are stable under a variety of reaction conditions due to steric hindrance.[1][6][16]

Experimental Protocol:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol to be protected in an anhydrous, non-protic solvent (e.g., dichloromethane (B109758) or toluene).[17] Add a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (1.5 equivalents).[1]

-

Acylation: Cool the mixture in an ice bath (0°C).[1] Slowly add a solution of this compound (1.2 equivalents) in the same anhydrous solvent to the reaction mixture with stirring.[1]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 12-24 hours).[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1] Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers and wash with brine.[1]

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.[17] The crude product can be purified by recrystallization or column chromatography to yield the pure mesitoate ester.[17]

Below is a DOT language representation of the workflow for protecting an alcohol.

Caption: Workflow for the protection of an alcohol using this compound.

Reactivity and Applications

This compound is a versatile reagent in organic synthesis with several key applications:

-

Protecting Group: As detailed above, it is a choice reagent for the protection of hydroxyl groups, especially in complex, multi-step syntheses where robust protecting groups are required.[1][16]

-

Organic Synthesis Intermediate: It serves as a building block for the introduction of the sterically bulky 2,4,6-trimethylbenzoyl group into molecules, which can be useful in the synthesis of pharmaceuticals and agrochemicals.[16][18]

-

Polymer Industry: It is used as a reagent in the synthesis of polymers and copolymers, contributing to the modification of polymer properties.[18]

-

Additives: It finds use as an additive for plastics and inks.[7][18][19]

Safety and Handling

This compound is a corrosive substance and requires careful handling.[8]

-

Hazards: It causes severe skin burns and eye damage.[8][9] It reacts with water, including moisture in the air and on the skin, to produce hydrochloric acid.[8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.[8][20]

-

Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to vapors.[8][20] Avoid contact with skin, eyes, and clothing.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and strong oxidizing agents.[8][20] Keep containers tightly closed to prevent moisture ingress.[8] Recommended storage is between 2-8°C.[5][8]

-

First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[20] In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[18][20] If inhaled, move the person into fresh air.[18][20] If swallowed, do NOT induce vomiting and get medical aid immediately.[20]

This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For more detailed information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. This compound | 938-18-1 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | C10H11ClO | CID 97038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(938-18-1) 1H NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. prepchem.com [prepchem.com]

- 13. nbinno.com [nbinno.com]

- 14. benchchem.com [benchchem.com]

- 15. Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 16. nbinno.com [nbinno.com]

- 17. benchchem.com [benchchem.com]

- 18. longchangchemical.com [longchangchemical.com]

- 19. nbinno.com [nbinno.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 2,4,6-Trimethylbenzoyl Chloride (CAS 938-18-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trimethylbenzoyl chloride (CAS 938-18-1), a versatile reagent in organic synthesis. It details the compound's physical and chemical properties, spectroscopic data, and safety information. This guide also presents detailed experimental protocols for its synthesis and key applications, particularly its role as a sterically hindered protecting group and as a precursor to photoinitiators. The information is intended to support researchers, scientists, and professionals in drug development and polymer chemistry in the effective and safe utilization of this compound.

Chemical and Physical Properties

This compound, also known as mesitoyl chloride, is a sterically hindered acyl chloride.[1] This steric hindrance, imparted by the three methyl groups on the benzene (B151609) ring, significantly influences its reactivity, making it a valuable tool in selective organic transformations. It is a clear to light yellow liquid that is sensitive to moisture.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 938-18-1 | [3] |

| Molecular Formula | C₁₀H₁₁ClO | [3] |

| Molecular Weight | 182.65 g/mol | [3] |

| Appearance | Clear light yellow liquid | [2] |

| Density | 1.095 g/mL at 25 °C | |

| Boiling Point | 143-146 °C at 60 mmHg | |

| Refractive Index | n20/D 1.529 | |

| Flash Point | >110 °C (>230 °F) | |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Reacts slowly with water | [2] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Available | [4] |

| ¹³C NMR | Available | [5] |

| IR Spectrum (Gas Phase) | Available | [6] |

| Mass Spectrum (GC-MS) | Available | [5][7] |

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of 2,4,6-trimethylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[8] The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[8]

Experimental Protocol: Synthesis from 2,4,6-Trimethylbenzoic Acid

Materials:

-

2,4,6-trimethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF, catalytic amount)

-

Anhydrous reaction vessel with a reflux condenser and gas trap

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), add 2,4,6-trimethylbenzoic acid (1.0 equivalent).

-

Add an excess of thionyl chloride (e.g., 3.0 equivalents).

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Gently heat the reaction mixture to reflux.

-

Maintain the reflux for 2-4 hours, or until the evolution of gas ceases, indicating the completion of the reaction.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound can often be used in subsequent steps without further purification. If necessary, it can be purified by vacuum distillation.

Caption: Synthesis of this compound.

Applications in Research and Development

Protecting Group for Alcohols

The significant steric hindrance of the mesitoyl group makes this compound an excellent reagent for the protection of hydroxyl groups as mesitoate esters.[2] These esters are robust and stable under a variety of reaction conditions where other ester protecting groups might be cleaved.

Experimental Protocol: Protection of a Primary Alcohol

Materials:

-

Primary alcohol

-

This compound

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM.

-

Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired mesitoate ester.

Caption: Protection of a primary alcohol using this compound.

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound serves as a key building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[9] It is also utilized in the production of certain antibiotics and antihistamine drugs.[10][11] In the agrochemical industry, it is employed in the synthesis of specific pesticides, herbicides, and fungicides.[12]

Photoinitiators in Polymer Chemistry

Derivatives of this compound are widely used as Type I photoinitiators in free-radical polymerization.[13] Upon exposure to UV light, these compounds undergo α-cleavage to generate free radicals that initiate polymerization.[14] This is particularly relevant in UV-curable systems for inks, adhesives, and coatings, where rapid curing times are desired.[12] A notable application is in dental composites, where photoinitiators derived from this compound, such as phenylbis(2,4,6-trimethylbenzoyl)-phosphine oxide (BAPO), are used.[15][16]

Safety and Handling

This compound is a corrosive substance and requires careful handling.[1] It is classified as causing severe skin burns and eye damage.[1] It is also moisture-sensitive and reacts with water to release hydrogen chloride gas.

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Description | Reference(s) |

| H314 | Causes severe skin burns and eye damage | [1] |

| H312 | Harmful in contact with skin | [5] |

| H318 | Causes serious eye damage | [5] |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep containers tightly closed and store in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and bases.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile reagent with significant applications in organic synthesis, particularly for professionals in drug development and polymer chemistry. Its unique sterically hindered structure allows for selective reactions, making it an ideal protecting group for alcohols. Furthermore, its derivatives are crucial as photoinitiators in various industrial applications. A thorough understanding of its properties, synthesis, and handling procedures is essential for its safe and effective use in research and development.

References

- 1. oraljournal.com [oraljournal.com]

- 2. This compound | 938-18-1 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound(938-18-1) 1H NMR [m.chemicalbook.com]

- 5. This compound | C10H11ClO | CID 97038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. nbinno.com [nbinno.com]

- 9. longchangchemical.com [longchangchemical.com]

- 10. This compound | High-Quality Synthesis. [byhydrotalcite.com]

- 11. Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 12. nbinno.com [nbinno.com]

- 13. chemimpex.com [chemimpex.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Challenge of Steric Hindrance: An In-depth Technical Guide to the Reactivity of 2,4,6-Trimethylbenzoyl Chloride with Nucleophiles

For Immediate Release

[City, State] – December 22, 2025 – In the intricate world of organic synthesis, the strategic acylation of molecules is a cornerstone of building complex chemical architectures. Among the arsenal (B13267) of acylating agents, 2,4,6-trimethylbenzoyl chloride, also known as mesitoyl chloride, presents a unique case study in the profound impact of steric hindrance on chemical reactivity. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles, offering valuable insights for researchers, scientists, and drug development professionals.

The pronounced steric bulk imparted by the three methyl groups ortho and para to the acyl chloride functionality significantly governs its interaction with nucleophiles. This guide will delve into the nuances of these reactions, presenting available quantitative data, detailed experimental protocols, and logical workflows to navigate the challenges and opportunities presented by this sterically encumbered reagent.

The Impact of Steric Hindrance on Acylation

The reactivity of acyl chlorides in nucleophilic acyl substitution is fundamentally dictated by the electrophilicity of the carbonyl carbon and the accessibility of this center to the incoming nucleophile. In the case of this compound, the electronic effect of the methyl groups, which are weakly electron-donating, is overshadowed by the substantial steric shielding of the carbonyl group. This steric hindrance dramatically reduces the rate of reaction with nucleophiles compared to its unsubstituted counterpart, benzoyl chloride.[1][2]

The general order of reactivity for nucleophiles with this compound is largely influenced by the nucleophile's own steric profile. Less hindered nucleophiles, such as primary amines and primary alcohols, will react more readily than their bulkier secondary and tertiary counterparts.

Data Presentation: Reactivity with Various Nucleophiles

Table 1: Reaction with Amine Nucleophiles

| Nucleophile Class | Steric Profile | Typical Reaction Conditions | Observed Reactivity / Yield | Reference(s) |

| Primary Amines (e.g., Aniline) | Less Hindered | Base (e.g., pyridine (B92270), triethylamine), aprotic solvent, 0 °C to RT | Generally proceeds to completion, yielding the corresponding amide. | [3] |

| Secondary Amines | More Hindered | More forcing conditions may be required (e.g., elevated temperature). | Slower reaction rates and potentially lower yields compared to primary amines. | [3] |

| Tertiary Amines | Highly Hindered | No reaction at the carbonyl carbon; may act as a non-nucleophilic base. | - |

Table 2: Reaction with Alcohol Nucleophiles

| Nucleophile Class | Steric Profile | Typical Reaction Conditions | Observed Reactivity / Yield | Reference(s) |

| Primary Alcohols (e.g., Methanol (B129727), Ethanol) | Less Hindered | Pyridine or other base, DCM, 0 °C to RT, 12-24h | Good to high yields for protection of primary alcohols. | [4] |

| Secondary Alcohols (e.g., Isopropanol) | More Hindered | Slower reaction rates; may require longer reaction times or higher temperatures. | Moderate to good yields. | |

| Tertiary Alcohols (e.g., tert-Butanol) | Highly Hindered | Very slow to no reaction under standard conditions. Specialized methods may be required. | Low to negligible yields. |

Table 3: Reaction with Other Nucleophiles

| Nucleophile | Typical Reaction Conditions | Observed Reactivity / Product | Reference(s) |

| Water | Aqueous acetone | Slow hydrolysis to 2,4,6-trimethylbenzoic acid. |

Experimental Protocols

Detailed methodologies are crucial for reproducible results when working with sterically hindered reagents. The following protocols are representative of the procedures used for the acylation of different nucleophiles with this compound.

Protocol 1: Synthesis of N-Aryl Amide (e.g., N-(2,4,6-trimethylbenzoyl)aniline)

Materials:

-

This compound

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in anhydrous DCM.

-

Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl to remove excess pyridine and aniline.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Esterification of a Primary Alcohol (e.g., Methanol)

Materials:

-

This compound

-

Methanol (anhydrous)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve methanol (1.0 equivalent) in anhydrous DCM.

-

Add anhydrous pyridine (1.5 equivalents) and cool the solution to 0 °C.[4]

-

Slowly add a solution of this compound (1.2 equivalents) in anhydrous DCM.[4]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[4]

-

Work-up the reaction as described in Protocol 1 (steps 5-7).

-

Purify the resulting ester by column chromatography.

Mandatory Visualizations

To further elucidate the processes involved in reactions with this compound, the following diagrams have been generated.

Conclusion

This compound remains a valuable, albeit challenging, reagent in organic synthesis. Its sterically hindered nature, while reducing its overall reactivity, can be exploited for selective acylations. Understanding the interplay between the steric profiles of both the acyl chloride and the nucleophile is paramount for successful reaction outcomes. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the unique reactivity of this important chemical building block. Further quantitative kinetic studies are warranted to build a more comprehensive and predictive model for its reactivity with a wider array of nucleophiles.

References

- 1. organic chemistry - The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. benchchem.com [benchchem.com]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of 2,4,6-Trimethylbenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-Trimethylbenzoyl chloride (CAS No. 938-18-1), a key reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~6.9 | s | 2H | Aromatic H |

| ~2.4 | s | 6H | 2,6-Methyl H |

| ~2.3 | s | 3H | 4-Methyl H |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C=O (Carbonyl) |

| ~142 | Aromatic C-COCl |

| ~139 | Aromatic C-CH₃ (C2, C6) |

| ~135 | Aromatic C-H |

| ~129 | Aromatic C-CH₃ (C4) |

| ~21 | 2,6-Methyl C |

| ~19 | 4-Methyl C |

Note: The predicted chemical shifts are for guidance and may differ from experimental values.

Infrared (IR) Spectroscopy

The Infrared spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group of the acyl chloride.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 | Strong | C=O stretch (Acyl chloride) |

| ~2920 | Medium | C-H stretch (Aromatic) |

| ~1600 | Medium | C=C stretch (Aromatic ring) |

| ~1450 | Medium | C-H bend (Methyl) |

Data is based on typical values for acyl chlorides and information from the NIST WebBook.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern.

Table 4: Key Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity | Assignment |

| 182 | Moderate | [M]⁺ (Molecular ion) |

| 147 | High | [M-Cl]⁺ |

| 119 | High | [M-Cl-CO]⁺ |

Data sourced from the NIST WebBook and PubChem.[2][3]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) within an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which separates it from the solvent and any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum (relative intensity versus m/z).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Solubility of 2,4,6-Trimethylbenzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-trimethylbenzoyl chloride (mesitoyl chloride) in organic solvents. Due to the reactive nature of acyl chlorides, this document focuses on providing a detailed experimental protocol for determining solubility, alongside a qualitative understanding of its behavior in various organic media.

Introduction to this compound

This compound (C₁₀H₁₁ClO), also known as mesitoyl chloride, is a sterically hindered acyl chloride. Its molecular structure, featuring three methyl groups on the benzene (B151609) ring, significantly influences its reactivity and physical properties. It is a key reagent in organic synthesis, often utilized for the introduction of the mesitoyl protecting group, which is known for its stability under a variety of reaction conditions. A thorough understanding of its solubility is crucial for its effective use in designing reaction media, purification processes, and for ensuring homogenous reaction conditions.

Qualitative Solubility Profile

Acyl chlorides, as a class of compounds, are generally soluble in a wide range of aprotic organic solvents. This is due to their polarity and ability to engage in dipole-dipole interactions with solvent molecules. This compound is expected to be miscible with or highly soluble in common organic solvents such as:

-

Chlorinated solvents: Dichloromethane, chloroform

-

Ethers: Diethyl ether, tetrahydrofuran (B95107) (THF)

-

Aromatic hydrocarbons: Toluene, benzene

-

Esters: Ethyl acetate

-

Ketones: Acetone

-

Nitriles: Acetonitrile

It is crucial to note that this compound is highly reactive towards protic solvents like water, alcohols, and primary or secondary amines. Contact with these substances will lead to a chemical reaction (hydrolysis, alcoholysis, or aminolysis) rather than simple dissolution. Therefore, all solvents and equipment used for handling and solubility determination must be scrupulously dried.

Quantitative Solubility Data

The absence of this data necessitates experimental determination. The following section provides a detailed protocol for accurately measuring the solubility of this compound in various organic solvents.

Table 1: Experimentally Determined Solubility of this compound (Hypothetical Data)

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Dichloromethane | 25 | Data to be determined |

| Tetrahydrofuran (THF) | 25 | Data to be determined |

| Acetonitrile | 25 | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined |

| Toluene | 25 | Data to be determined |

| Acetone | 25 | Data to be determined |

| Hexane | 25 | Data to be determined |

Note: The table above is a template to be populated with data obtained from the experimental protocol outlined below.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable and straightforward technique for determining the solubility of a compound in a volatile organic solvent, especially for reactive species where spectroscopic methods might be complicated by potential degradation. This method involves preparing a saturated solution, separating the undissolved solute, and then determining the mass of the dissolved solute by evaporating a known volume of the solvent.

4.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest (e.g., dichloromethane, THF, acetonitrile, ethyl acetate, toluene, acetone, hexane)

-

Small, sealable glass vials (e.g., 2-4 mL) with chemically resistant caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer or magnetic stirrer with small stir bars

-

Constant temperature bath or incubator

-

Syringes (e.g., 1 mL) and syringe filters (e.g., 0.2 µm PTFE, compatible with the organic solvent)

-

Inert gas (e.g., nitrogen or argon) supply and manifold

-

Pre-weighed, clean, and dry evaporation dishes or vials

4.2. Experimental Workflow Diagram

Caption: Workflow for the gravimetric determination of solubility.

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Place an excess amount of this compound into a clean, dry vial. An "excess" means that undissolved solid should be visible after the equilibration period.

-

Under a gentle stream of inert gas, add a precise volume (e.g., 1.0 mL) of the desired anhydrous organic solvent to the vial.

-

Immediately and tightly seal the vial to prevent solvent evaporation and exposure to atmospheric moisture.

-

-

Equilibration:

-

Place the sealed vial in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer periodically or a magnetic stirrer continuously for a sufficient time to reach equilibrium. A typical equilibration time is 24 to 48 hours. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature until the excess solid has settled to the bottom.

-

Carefully draw a known volume (e.g., 0.5 mL) of the clear supernatant into a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, clean, and dry evaporation dish or vial. Record the exact volume of the filtered solution.

-

-

Gravimetric Analysis:

-

Place the evaporation dish in a well-ventilated fume hood and evaporate the solvent using a gentle stream of inert gas at ambient temperature. Avoid heating, as this could potentially degrade the solute.

-

Once the solvent has evaporated, place the dish in a vacuum desiccator to dry the residue to a constant weight.

-

Weigh the dish containing the dried residue on an analytical balance.

-

4.4. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [ (Mass of dish with residue - Mass of empty dish) / Volume of filtered solution (mL) ] * 100

4.5. Safety Precautions

-

This compound is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The compound reacts with water to produce hydrochloric acid, which is corrosive and toxic. Ensure all glassware is dry and work under an inert atmosphere.

-

Organic solvents are flammable and may be toxic. Handle them in a well-ventilated area and away from ignition sources.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in biological signaling pathways, its use in the synthesis of more complex molecules for drug development necessitates a clear understanding of the logical relationships in experimental design. The following diagram illustrates the decision-making process for a researcher working with this compound.

Caption: Logical workflow for using this compound in a reaction.

This guide provides a framework for understanding and experimentally determining the solubility of this compound in organic solvents. Accurate solubility data is fundamental for the successful and reproducible application of this important synthetic reagent in research and development.

Introduction to mesitoyl protecting group chemistry

An In-depth Technical Guide to Mesitoyl Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemo-selectivity and high yields. A protecting group temporarily masks a reactive functional group, preventing it from participating in undesired side reactions while transformations are carried out elsewhere in the molecule.[1] The ideal protecting group should be easy to introduce and remove in high yields under mild conditions, and it must be stable to a variety of reaction conditions.[2][3]

This technical guide provides a comprehensive overview of the mesitoyl (Mes) protecting group, a sterically hindered acyl group derived from 2,4,6-trimethylbenzoic acid. Its significant steric bulk imparts exceptional stability, making it a valuable tool in complex synthetic endeavors.[4] We will delve into its application in protecting alcohols and amines, detail experimental protocols for its introduction and cleavage, and present its stability profile in comparison to other commonly used protecting groups.

Core Concepts of the Mesitoyl Protecting Group

The mesitoyl group, with its three methyl groups ortho and para to the carbonyl functionality, presents significant steric hindrance. This steric shield is the primary reason for its high stability towards a wide range of reagents and reaction conditions, surpassing less hindered esters like acetates and benzoates.[4] This stability, however, necessitates more forcing conditions for its removal compared to simpler acyl groups.[4]

Synthesis of the Precursor: Mesitoyl Chloride

The reactive precursor for introducing the mesitoyl protecting group is mesitoyl chloride (2,4,6-trimethylbenzoyl chloride).[5] It is typically synthesized from 2,4,6-trimethylbenzoic acid.

Experimental Protocol: Synthesis of Mesitoyl Chloride

A common and efficient method for the synthesis of mesitoyl chloride involves the reaction of 2,4,6-trimethylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[5][6]

-

Reaction: 2,4,6-trimethylbenzoic acid is heated at reflux with an excess of thionyl chloride.[6]

-

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[5]

-

Work-up: The excess thionyl chloride is removed by vacuum distillation to yield the crude mesitoyl chloride.[6]

-

Purification: The final product is purified by further distillation to achieve high purity.[5]

The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, driving the reaction to completion.[5]

Protection of Alcohols

The mesitoyl group is a robust choice for the protection of alcohols, particularly primary alcohols. The formation of the mesitoate ester proceeds in high yield, though it may require longer reaction times compared to less hindered acylating agents due to steric hindrance.[4]

Experimental Protocol: Protection of a Primary Alcohol

-

To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (CH₂Cl₂, 5 mL), add pyridine (B92270) (1.5 mmol, 1.5 equiv.).[4]

-

Cool the mixture to 0 °C.

-

Add mesitoyl chloride (1.2 mmol, 1.2 equiv.) dropwise.[4]

-

Allow the reaction to warm to room temperature and stir for 12 hours.[4]

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mesitoate ester.[4]

Data Presentation: Protection of Primary Alcohols

The following table summarizes the typical conditions and yields for the protection of primary alcohols with the mesitoyl group in comparison to other common protecting groups.

| Protecting Group | Substrate | Reagents and Conditions | Time (h) | Yield (%) |

| Mesitoyl | Primary Alcohol | Mesitoyl chloride, Pyridine, CH₂Cl₂ | 12 | >95[4] |

| Pivaloyl | Primary Alcohol | Pivaloyl chloride, Pyridine, CH₂Cl₂ | 12 | >95[4] |

| Acetyl | Primary Alcohol | Acetic anhydride, Pyridine, CH₂Cl₂ | 2 | >98[4] |

| Benzyl (B1604629) (Bn) | Primary Alcohol | BnBr, NaH, THF | 4.5 | 98[4] |

| TBDMS | Primary Alcohol | TBDMSCl, Imidazole, DMF | 2 | >95[4] |

Table 1: Comparison of reaction conditions and yields for the protection of primary alcohols.

Deprotection of Mesitoate Esters

The high stability of the mesitoyl group necessitates strong reducing agents for its removal. This characteristic can be strategically employed for selective deprotection in the presence of more labile protecting groups, making it a valuable component of an orthogonal protection strategy.[4]

Experimental Protocol: Deprotection of a Mesitoate Ester

The cleavage of a mesitoate ester is typically achieved through reduction with a powerful hydride reagent.

-

To a solution of the mesitoate ester in a suitable etheral solvent such as tetrahydrofuran (B95107) (THF), add a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4]

-

The reaction is typically carried out at 0 °C and then allowed to warm to room temperature.[4]

-

Careful quenching of the reaction with water or an aqueous acid solution is required to neutralize the excess hydride reagent and liberate the deprotected alcohol.

Data Presentation: Deprotection of Protected Alcohols

This table outlines the conditions for the removal of the mesitoyl group compared to other common alcohol protecting groups.

| Protecting Group | Protected Functional Group | Reagents and Conditions | Time (h) | Yield (%) |

| Mesitoyl | Mesitoate Ester | LiAlH₄, THF, 0 °C to rt | - | >90[4] |

| Pivaloyl | Pivaloate Ester | LiAlH₄, THF, 0 °C to rt | - | >90[4] |

| Acetyl | Acetate Ester | K₂CO₃, MeOH, H₂O | 0.5 | >95[4] |

| Benzyl (Bn) | Benzyl Ether | H₂, Pd/C, EtOAc | 8 | >98[4] |

| TBDMS | Silyl Ether | TBAF, THF | 0.5 | >98[4] |

Table 2: Comparison of deprotection conditions and yields for various alcohol protecting groups.

Protection of Amines

While acyl groups are commonly used for the protection of amines, the use of the sterically hindered mesitoyl group for this purpose is less documented than for alcohols.[7] However, the general principles of amine acylation can be applied. The resulting mesitoyl amide is expected to exhibit high stability due to steric hindrance.

Proposed Experimental Protocol: Protection of a Primary Amine

A general procedure for the acylation of a primary amine with mesitoyl chloride can be proposed based on standard Schotten-Baumann conditions.

-

Dissolve the primary amine (1.0 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base (e.g., triethylamine (B128534) or pyridine, 1.2 equiv.) to scavenge the HCl byproduct.

-

Cool the solution to 0 °C.

-

Slowly add mesitoyl chloride (1.1 equiv.).

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).

-

Perform an aqueous work-up to remove the base hydrochloride and any unreacted starting materials.

-

Purify the resulting mesitoyl amide by chromatography or crystallization.

Note: Due to the steric hindrance of both the amine and mesitoyl chloride, longer reaction times and potentially higher temperatures may be required for less nucleophilic or sterically hindered amines.

Deprotection of Mesitoyl Amides

The cleavage of the highly stable mesitoyl amide bond would likely require harsh conditions, such as strong acid or base hydrolysis at elevated temperatures, or reductive cleavage with potent reagents. The specific conditions would need to be optimized for the particular substrate.

Stability and Orthogonality

The exceptional stability of the mesitoyl group is its defining feature. It is resistant to a wide array of reaction conditions under which many other protecting groups would be cleaved.

Data Presentation: General Stability of Common Alcohol Protecting Groups

The following table provides a qualitative overview of the stability of the mesitoyl group compared to other common alcohol protecting groups.

| Protecting Group | Acidic Conditions (e.g., TFA, AcOH) | Basic Conditions (e.g., K₂CO₃, NaOH) | Oxidative Conditions (e.g., PCC, DMP) | Reductive Conditions (e.g., NaBH₄) | Hydrogenolysis (e.g., H₂, Pd/C) |

| Mesitoyl | Stable | Stable | Stable | Stable | Stable |

| Pivaloyl | Stable | Stable | Stable | Stable | Stable |

| Acetyl | Labile | Labile | Stable | Stable | Stable |

| Benzyl (Bn) | Stable | Stable | Stable | Stable | Labile |

| TBDMS | Labile | Stable | Stable | Stable | Stable |

Table 3: Qualitative stability of common alcohol protecting groups to various reaction conditions, adapted from BenchChem.[4]

This stability profile makes the mesitoyl group orthogonal to many other commonly used protecting groups. For instance, its stability to both acidic and basic conditions allows for its use in conjunction with acid-labile groups like tert-butoxycarbonyl (Boc) and base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc) in the synthesis of complex molecules such as peptides and oligonucleotides.[8][]

Visualizations

Reaction Schemes and Workflows

Caption: General workflow for the protection of an alcohol with a mesitoyl group and its subsequent deprotection.

Caption: Synthesis of mesitoyl chloride from 2,4,6-trimethylbenzoic acid.

Caption: Orthogonality of the mesitoyl group with Boc and Fmoc protecting groups.

Conclusion

The mesitoyl protecting group is a powerful tool for the protection of alcohols in complex organic synthesis. Its significant steric hindrance provides exceptional stability across a wide range of reaction conditions, making it particularly suitable for multi-step syntheses where robust protection is required. While its removal necessitates strong reducing agents, this feature can be exploited to achieve selective deprotection in an orthogonal strategy. The application of the mesitoyl group for amine protection is less established but holds promise for scenarios demanding highly stable amide linkages. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and protocols associated with the mesitoyl protecting group can significantly enhance the efficiency and success of their synthetic endeavors.

References

- 1. chemneo.com [chemneo.com]

- 2. Preparation method of 2, 4, 6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. prepchem.com [prepchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Protective Groups [organic-chemistry.org]

An In-depth Technical Guide to the Safe Handling of 2,4,6-Trimethylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4,6-trimethylbenzoyl chloride (CAS No. 938-18-1), a reactive acyl chloride commonly used in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound, also known as mesitoyl chloride, is a colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClO | [3] |

| Molecular Weight | 182.65 g/mol | [3] |

| Boiling Point | 143-146 °C (at 60 mmHg) | [2][3][4] |

| Density | 1.095 g/mL (at 25 °C) | [3] |

| Refractive Index | 1.528-1.530 | [2][3][5] |

| Flash Point | >110 °C (>230 °F) | |

| Water Solubility | Reacts slowly with water | [1][3][6] |

| Appearance | Clear light yellow liquid | [1][7] |

Hazard Identification and Classification

This compound is a corrosive and moisture-sensitive substance that requires careful handling.[4][8]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[9][10] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[10] |

| Acute Toxicity, Dermal (Harmful) | - | H312: Harmful in contact with skin.[10] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects.[9][10] |

Emergency Overview: This material is corrosive and causes severe burns to the eyes, skin, and respiratory and digestive tracts.[7] It hydrolyzes in contact with moisture to release toxic and corrosive hydrogen chloride gas.[7][8]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. This includes:

-

Eye Protection: Chemical splash goggles and a face shield.[7][11]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and an apron.[8][11]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][7]

-

-

Hygiene: Wash hands thoroughly after handling.[7] Launder contaminated clothing before reuse.[7][12] Do not eat, drink, or smoke in areas where the chemical is handled.[12]

Storage

-

Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[7][8] A recommended storage temperature is 2-8°C.[3][8]

-

Moisture: Keep containers tightly closed and protected from moisture to prevent hydrolysis.[4][8]

-

Incompatible Materials: Avoid contact with water, alcohols, strong oxidizing agents, and metals.[4][8]

Experimental Protocol: Synthesis of this compound

The most common laboratory-scale synthesis involves the reaction of 2,4,6-trimethylbenzoic acid with a chlorinating agent, such as thionyl chloride.[13]

Materials:

-

2,4,6-trimethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., toluene) - optional

-

N,N-dimethylformamide (DMF) - catalytic amount (optional)[13]

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-trimethylbenzoic acid (1.0 equivalent).[14]

-

Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 3 equivalents) to the flask.[14] A catalytic amount of DMF can be added to accelerate the reaction.[13] The reaction can also be performed in an inert solvent like toluene.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours.[14] The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride by distillation under reduced pressure.[14][15] The crude this compound can often be used directly or further purified by vacuum distillation.[13][15]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[7] Seek immediate medical attention.[4] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4] Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting.[4] If the victim is conscious, give a cupful of water.[7] Seek immediate medical attention.[4] |

Spills and Leaks

-

Minor Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[7] Ensure adequate ventilation.[5] Do not use water to clean up the spill.[7]

-

Major Spills: Evacuate the area and prevent entry. Contact emergency services.

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local regulations.[7] Determine if the discarded chemical is classified as hazardous waste.[7]

Visualized Workflows

The following diagrams illustrate key safety and emergency procedures.

Caption: Risk assessment workflow for handling this compound.

Caption: Decision tree for emergency response to chemical exposure.

References

- 1. This compound | 938-18-1 [chemicalbook.com]

- 2. This compound | High-Quality Synthesis. [byhydrotalcite.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. longchangchemical.com [longchangchemical.com]

- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. nbinno.com [nbinno.com]

- 9. echemi.com [echemi.com]

- 10. This compound | C10H11ClO | CID 97038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Welcome to PSEP! [core.psep.cce.cornell.edu]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. nbinno.com [nbinno.com]

- 14. prepchem.com [prepchem.com]

- 15. benchchem.com [benchchem.com]

2,4,6-Trimethylbenzoyl Chloride: A Technical Guide to Moisture Sensitivity and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the moisture sensitivity of 2,4,6-trimethylbenzoyl chloride, a crucial reagent in organic synthesis. Understanding its reactivity with water and implementing proper storage and handling protocols are paramount to ensure its integrity, experimental reproducibility, and laboratory safety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its handling and storage requirements.

| Property | Value | Reference(s) |

| CAS Number | 938-18-1 | [1] |

| Molecular Formula | C₁₀H₁₁ClO | [1][2] |

| Molecular Weight | 182.65 g/mol | [3] |

| Appearance | Clear, light yellow liquid | [4] |

| Density | 1.095 g/mL at 25 °C | [3] |

| Boiling Point | 143-146 °C at 60 mmHg | [4] |

| Refractive Index | n20/D 1.529 | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Solubility | Reacts slowly with water | [4] |

Moisture Sensitivity and Hydrolysis Pathway

This compound is classified as moisture-sensitive.[5] As an acyl chloride, it readily reacts with water, including atmospheric humidity, in a hydrolysis reaction. This reaction degrades the starting material and produces corrosive byproducts.

The primary degradation pathway is the hydrolysis of the acyl chloride functional group to form 2,4,6-trimethylbenzoic acid and hydrochloric acid (HCl).[6] The generation of HCl gas upon contact with water is a significant safety concern, contributing to the compound's corrosive nature (GHS Hazard H314: Causes severe skin burns and eye damage).[3][2]

Stability and Shelf-Life Considerations

The stability and shelf-life of this compound are directly impacted by storage conditions.[7] Key factors that accelerate degradation are elevated temperature and exposure to humidity.[7] To ensure the material's quality over time, particularly in the context of drug development, stability testing is crucial.

Accelerated stability studies, as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2), are used to predict the shelf-life of a substance by exposing it to elevated stress conditions.[8] These studies help to quickly identify potential stability issues and establish a retest period or shelf-life.[9][10]

Table 2 outlines typical conditions for long-term and accelerated stability testing applicable to moisture-sensitive compounds.

| Study Type | Storage Condition | Minimum Time Period |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

| Data derived from ICH Q1A(R2) Stability Testing Guidelines.[8] |

Recommended Storage and Handling Procedures

Proper storage and handling are critical to maintain the quality of this compound and to ensure user safety. The following workflow outlines the best practices from receipt to disposal.

Experimental Protocols for Moisture Analysis

Quantitative determination of water content and monitoring the rate of hydrolysis are essential for quality control and stability assessment.

Karl Fischer Titration for Water Content Determination

Karl Fischer (KF) titration is the gold standard for determining water content.[11][12] For a reactive species like an acyl chloride, a coulometric KF titration is often preferred due to its high sensitivity for low moisture levels.[11] Special consideration must be given to the reaction of the acyl chloride with the methanol (B129727) solvent typically used in KF reagents.

Objective: To accurately quantify the water content in a sample of this compound.

Methodology: Coulometric Karl Fischer Titration (adapted from principles in ASTM D4928).[13][14]

Apparatus:

-

Coulometric Karl Fischer titrator with a diaphragm-less or diaphragm-equipped generator electrode.

-

Gas-tight syringes for sample injection.

-

Titration vessel sealed from atmospheric moisture.

Reagents:

-

Anolyte and catholyte solutions (Karl Fischer reagents) suitable for coulometry. Pyridine-free reagents containing imidazole (B134444) are recommended.

-

High-purity xylene or another suitable aprotic solvent.

Protocol:

-

System Preparation: Assemble the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.

-

Solvent Addition: Fill the titration cell with the appropriate volume of anolyte and catholyte. To aid in sample dissolution and minimize reaction with the solvent, add a co-solvent like anhydrous xylene to the anolyte.

-

Pre-Titration (Conditioning): Start the instrument's conditioning or pre-titration sequence. The titrator will electrolytically generate iodine to consume any residual water in the solvent until a stable, dry baseline is achieved.

-

Sample Preparation: In a glovebox or under an inert atmosphere, draw a precise volume or weight of this compound into a gas-tight syringe.

-

Sample Injection: Quickly inject the sample into the conditioned titration cell, ensuring the needle tip is below the surface of the solvent.

-

Titration: The instrument will automatically begin the titration. The reaction of water in the sample with the electrochemically generated iodine will proceed until the endpoint is detected. The instrument calculates the water content based on the total charge passed (Faraday's Law).[11]

-

Data Analysis: The result is typically reported in parts per million (ppm) or weight percentage (%).

-

System Cleaning: Due to the reactive nature of the sample, frequent cleaning of the titration cell and electrodes may be necessary to prevent buildup of byproducts.

NMR Spectroscopy for Monitoring Hydrolysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique to monitor the progress of a chemical reaction in real-time by observing the change in concentration of reactants and products.[15][16]

Objective: To monitor the rate of hydrolysis of this compound upon exposure to a controlled amount of water.

Methodology: ¹H NMR Spectroscopy.

Apparatus:

-

NMR Spectrometer (e.g., 400 MHz or higher).

-

Standard 5 mm NMR tubes with caps.

-

Micropipettes.

Reagents:

-

This compound.

-

Anhydrous deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Deuterium oxide (D₂O) or a standardized H₂O/D₂O mixture.

-

Internal standard (e.g., tetramethylsilane (B1202638) (TMS) or another inert compound with a known concentration and a signal that does not overlap with reactant or product signals).

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in anhydrous CDCl₃ with a known concentration and containing the internal standard.

-

In a clean, dry NMR tube, place a precise volume of the stock solution (e.g., 600 µL).

-

-

Initial Spectrum (t=0): Acquire a ¹H NMR spectrum of the starting material before the addition of water. This serves as the baseline (t=0) measurement. Key signals to identify are the methyl protons on the aromatic ring.

-

Initiation of Hydrolysis: Add a specific, small amount of D₂O or the H₂O/D₂O mixture to the NMR tube (e.g., 1-5 µL). Cap the tube, shake vigorously to mix, and quickly re-insert it into the spectrometer.

-

Time-Course Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).[17] The duration of the experiment will depend on the reaction rate.

-

Data Acquisition and Processing:

-

For each spectrum, integrate the area of a characteristic, well-resolved proton signal for the reactant (this compound) and the product (2,4,6-trimethylbenzoic acid). The aromatic protons or the methyl protons can be used.

-

Normalize the integrals of the reactant and product signals against the integral of the internal standard to account for any variations in sample concentration or instrument parameters.

-

-

Kinetic Analysis:

This technical guide provides a framework for understanding and managing the challenges associated with the moisture sensitivity of this compound. By implementing these storage, handling, and analytical protocols, researchers can ensure the quality and reliability of their experimental outcomes.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C10H11ClO | CID 97038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-三甲基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 938-18-1 [chemicalbook.com]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. iltusa.com [iltusa.com]

- 8. database.ich.org [database.ich.org]

- 9. biopharminternational.com [biopharminternational.com]

- 10. researchgate.net [researchgate.net]

- 11. gmpinsiders.com [gmpinsiders.com]

- 12. mcckf.com [mcckf.com]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. Water content in crude oil determined with Karl Fischer titration | Metrohm [metrohm.com]

- 15. magritek.com [magritek.com]

- 16. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 18. pubs.acs.org [pubs.acs.org]

The Versatility of 2,4,6-Trimethylbenzoyl Chloride in Modern Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylbenzoyl chloride, a sterically hindered acyl chloride, has emerged as a pivotal reagent in contemporary organic synthesis. Its unique structural features, characterized by the presence of three methyl groups on the benzene (B151609) ring, impart distinct reactivity and selectivity, making it an invaluable tool in a multitude of chemical transformations. This technical guide provides an in-depth exploration of the core applications of this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its effective utilization in research and development.

Core Applications

The primary applications of this compound in organic chemistry can be categorized into three main areas:

-

Photoinitiators in Polymer Chemistry: It serves as a key precursor in the synthesis of acylphosphine oxide photoinitiators, such as the widely used Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). These photoinitiators are instrumental in UV-curable coatings, inks, and adhesives due to their high efficiency and deep-curing capabilities.[1][2]

-

Protecting Group for Hydroxyl Functionalities: The 2,4,6-trimethylbenzoyl (mesitoyl) group is a robust protecting group for alcohols. Its significant steric bulk renders the resulting mesitoate esters highly stable to a wide range of reaction conditions, including acidic and basic hydrolysis, as well as exposure to many organometallic and reducing agents.[3][4][5] This stability is particularly advantageous in complex, multi-step syntheses.[3]

-

Acylating Agent and Intermediate: As a versatile acylating agent, it is employed in Friedel-Crafts reactions to introduce the bulky 2,4,6-trimethylbenzoyl moiety into aromatic systems, leading to the formation of sterically demanding ketones.[6] Furthermore, it serves as a crucial intermediate in the synthesis of a variety of fine chemicals, pharmaceuticals, and agrochemicals.[7][8]

Data Presentation: A Quantitative Overview

The following tables summarize quantitative data for key reactions involving this compound, providing a comparative overview of its efficiency under various conditions.

Table 1: Protection of Alcohols as Mesitoate Esters

| Substrate | Reagents and Conditions | Time (h) | Yield (%) |

| Primary Alcohol | Mesitoyl chloride, Pyridine, CH₂Cl₂ | 12 | >95 |

Data compiled from general procedures.[5]

Table 2: Friedel-Crafts Acylation of Anisole (B1667542)

| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Theoretical Yield of 4-methoxy-2',4',6'-trimethylbenzophenone (%) |

| 1 | AlCl₃ | Nitrobenzene | 100 | 24 | Moderate to Good |

| 2 | FeCl₃ | Nitrobenzene | 100 | 24 | Low to Moderate |

| 3 | ZnCl₂ | Nitrobenzene | 100 | 24 | Low |

This data is theoretical and intended for comparative purposes to guide experimental design.[6]

Experimental Protocols

Detailed methodologies for the key applications of this compound are provided below.

Protocol 1: Protection of a Primary Alcohol with this compound[3][5]

Materials:

-

Primary alcohol (1.0 equiv)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Pyridine (1.5 equiv)

-

This compound (1.2 equiv)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the primary alcohol in anhydrous dichloromethane, add pyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-